
Methyl 2-benzoyl-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-benzoyl-3-methylbutanoate (MBM) is a synthetic compound that has been used for various scientific research applications. MBM is an ester of 2-benzoyl-3-methylbutanoic acid, which is a derivative of the fatty acid, butyric acid. It has been used in biochemical research, as well as in laboratory experiments to investigate the mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
1. Synthesis and Transformations in Organic Chemistry
- Methyl 2-benzoyl-3-methylbutanoate is involved in various synthesis and transformation processes in organic chemistry. For instance, it has been used in the α-alkylation of β-aminobutanoates, contributing to the preparation of enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987). Additionally, the compound plays a role in the selective benzoylation of ribonucleosides, aiding in the synthesis of protected ribonucleosides for RNA and DNA-RNA mixtures (Kempe et al., 1982).
2. Stereochemistry and Enantioselective Reactions
- In stereochemistry, methyl 2-benzoyl-3-methylbutanoate is utilized to explore the inversion in the enantioselectivity of reductions, where it can lead to either the (R) or the (S) methyl mandelate depending on the specific conditions (Binay et al., 1988). This showcases its importance in understanding chiral auxiliary effects.
3. Electrochemical Applications
- In electrochemical studies, derivatives of methyl 2-benzoyl-3-methylbutanoate, like N‑benzoyl derivatives of isoleucine, have been synthesized and investigated for their impact on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. This research offers insights into the potential applications in energy storage materials (Kowsari et al., 2018).
4. Polymerization and Material Science
- Methyl 2-benzoyl-3-methylbutanoate also finds applications in polymerization processes, particularly in the study of radical polymerization of methyl methacrylate. It has been used to investigate the incorporation of specific additives in polymers, enhancing understanding in the field of material science (Barson et al., 1999).
5. Heterocyclic Chemistry
- In heterocyclic chemistry, this compound is involved in the synthesis of diverse polyfunctional heterocyclic systems, highlighting its role as a versatile reagent for creating complex molecular structures (Pizzioli et al., 1998).
6. Biosynthesis Studies
- Methyl 2-benzoyl-3-methylbutanoate plays a role in biosynthesis studies as well. For example, its derivatives have been studied in the context of apple aroma, shedding light on the biosynthetic origins and interconversions of key aroma compounds (Rowan et al., 1996).
Mécanisme D'action
Target of Action
Methyl 2-benzoyl-3-methylbutanoate is an organic compound that is commonly used in the fragrance and flavoring industries
Mode of Action
. This interaction can inhibit the normal function of these proteins, leading to the antimicrobial effects observed.
Pharmacokinetics
. This suggests that its bioavailability may be influenced by factors such as its formulation and the route of administration.
Action Environment
The action, efficacy, and stability of Methyl 2-benzoyl-3-methylbutanoate can be influenced by various environmental factors. For instance, its low solubility in water suggests that it may be more effective in non-aqueous environments . Additionally, factors such as temperature and pH could potentially affect its stability and efficacy.
Propriétés
IUPAC Name |
methyl 2-benzoyl-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(2)11(13(15)16-3)12(14)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPVPOCRMGQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-benzoyl-3-methylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

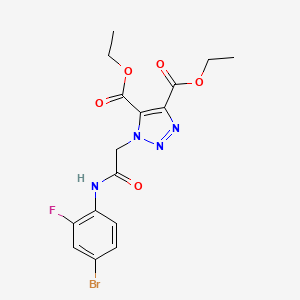
![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2452737.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2452738.png)
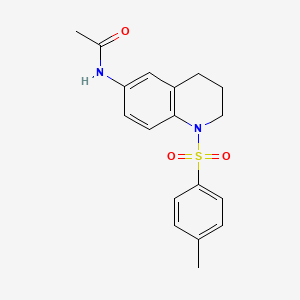
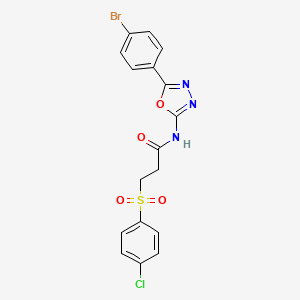
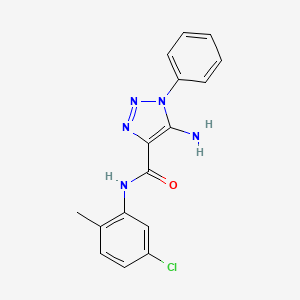

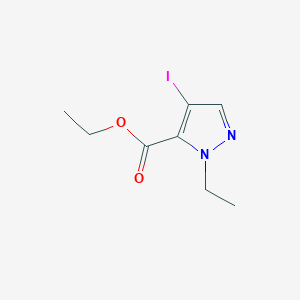
![methyl 2-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2452750.png)
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)
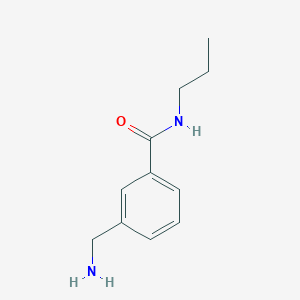
![3'-(3-Chloro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2452754.png)
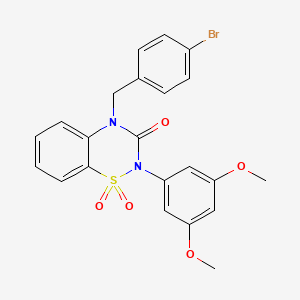
![Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452756.png)